molecular formula C18H13BrCl2N2O5 B11096269 5-bromo-1'-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5-bromo-1'-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11096269
M. Wt: 488.1 g/mol
InChI Key: UPBGKOHUJWWTBD-UHFFFAOYSA-N
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Description

5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of bromine, chlorine, and nitro functional groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the spiro linkage and the functional groups. Common reagents used in these reactions include brominating agents, chlorinating agents, and nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving spiro compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. The presence of functional groups such as bromine, chlorine, and nitro allows the compound to engage in various chemical interactions. These interactions can affect biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: can be compared with other spiro compounds that have similar structural features but different functional groups.

    Spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: derivatives with different halogen or nitro substitutions.

Uniqueness

The uniqueness of 5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H13BrCl2N2O5

Molecular Weight

488.1 g/mol

IUPAC Name

5-bromo-1'-[(2,6-dichlorophenyl)methyl]-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C18H13BrCl2N2O5/c19-17(23(25)26)9-27-18(28-10-17)12-4-1-2-7-15(12)22(16(18)24)8-11-13(20)5-3-6-14(11)21/h1-7H,8-10H2

InChI Key

UPBGKOHUJWWTBD-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2(O1)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)([N+](=O)[O-])Br

Origin of Product

United States

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